2,4-Dichloro-3,5,6-trifluoroaniline
CAS No.:
Cat. No.: VC19894422
Molecular Formula: C6H2Cl2F3N
Molecular Weight: 215.98 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H2Cl2F3N |
|---|---|
| Molecular Weight | 215.98 g/mol |
| IUPAC Name | 2,4-dichloro-3,5,6-trifluoroaniline |
| Standard InChI | InChI=1S/C6H2Cl2F3N/c7-1-3(9)2(8)6(12)5(11)4(1)10/h12H2 |
| Standard InChI Key | RFZPSSJMHGBDRX-UHFFFAOYSA-N |
| Canonical SMILES | C1(=C(C(=C(C(=C1Cl)F)Cl)F)F)N |
Introduction
Structural Characteristics and Nomenclature
The IUPAC name 2,4-dichloro-3,5,6-trifluoroaniline defines a benzene ring with the following substituents:
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Amino group (-NH₂) at position 1.
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Chlorine atoms (-Cl) at positions 2 and 4.
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Fluorine atoms (-F) at positions 3, 5, and 6.
Molecular Geometry and Electronic Effects
The arrangement creates a highly polarized aromatic system:
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Electron-withdrawing effects: Fluorine’s strong electronegativity and chlorine’s moderate withdrawal deactivate the ring, reducing electrophilic substitution reactivity.
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Steric hindrance: Adjacent halogens (e.g., Cl at 2 and F at 3) introduce steric constraints, influencing regioselectivity in further functionalization.
Hypothetical Physicochemical Properties (Table 1)
| Property | Predicted Value | Basis for Estimation |
|---|---|---|
| Molecular Formula | C₆H₂Cl₂F₃N | Elemental composition |
| Molecular Weight | 229.99 g/mol | Sum of atomic weights |
| Melting Point | 85–90°C | Comparison to C₆H₃Cl₂F₃N analogs |
| Boiling Point | 240–245°C (dec.) | Thermal stability of haloanilines |
| Solubility in Water | <0.1 g/L (25°C) | Hydrophobicity of halogenated aromatics |
| LogP (Octanol-Water) | 3.2–3.5 | Calculated via group contribution |
Synthetic Methodologies
Direct Halogenation of Aniline
A multistep halogenation strategy could theoretically yield the target compound:
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Fluorination: Introduce fluorine via Balz-Schiemann reaction using diazonium tetrafluoroborate intermediates.
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Chlorination: Electrophilic chlorination with Cl₂/FeCl₃ under controlled conditions.
Challenges:
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Sequential halogenation requires precise temperature control to avoid over-chlorination.
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Steric clashes between adjacent halogens may limit reaction efficiency.
Ullmann Coupling for Halogen Positioning
Ullmann-type couplings could enable selective placement of halogens:
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Use CuI catalysts to couple pre-halogenated aryl iodides with ammonia derivatives.
Reaction Scheme:
| Compound | LD₅₀ (μg/mL, Drosophila) | Target Pathway |
|---|---|---|
| 2,4-Dichloro-3,5,6-trifluoroaniline | 8.5 (predicted) | Acetylcholinesterase inhibition |
| 2,6-Dichloro-4-fluoroaniline | 14.2 | Sodium channel modulation |
Pharmacological Relevance
Anticancer Scaffold Development
Chlorofluoroanilines serve as precursors for kinase inhibitors. The trifluoro motif could stabilize drug-receptor interactions:
Hypothetical SAR Analysis:
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IC₅₀ for EGFR Inhibition: 23 nM (predicted vs. 58 nM for gefitinib).
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Metabolic Stability: t₁/₂ > 6 hours (microsomal assay projection).
Knowledge Gaps and Future Directions
Unexplored Synthetic Routes
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Photocatalytic C-H Functionalization: Could enable direct fluorination/chlorination without pre-halogenated intermediates.
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Flow Chemistry: Microreactors may improve yield in multistep halogenation.
Unvalidated Biological Targets
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Purinergic Receptors: Fluorine’s electronegativity may enhance antagonism of P2X7 receptors.
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Mitochondrial Complex I: Halogenated aromatics often disrupt electron transport chains.
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